molecular formula C8H12N6 B13060369 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13060369
M. Wt: 192.22 g/mol
InChI Key: UKHVSMGSXPVDSL-UHFFFAOYSA-N
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Description

This product is 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine, a chemical compound provided for research and development purposes. Its molecular formula is C9H14N6, and it has an average molecular mass of 206.25 Da . This amine-containing compound features a complex structure incorporating both a pyrazole and a 1,2,3-triazole ring, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Compounds bearing the 1,2,4-triazole moiety, a related heterocycle, are extensively studied for their diverse biological activities, which can include antibacterial, antifungal, and anticancer properties . Researchers can utilize this chemical as a key building block for the synthesis of novel molecules or for investigating structure-activity relationships. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-methyl-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-4-14(12-8(6)9)5-7-3-10-13(2)11-7/h3-4H,5H2,1-2H3,(H2,9,12)

InChI Key

UKHVSMGSXPVDSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=NN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the triazole ring through a click reaction, followed by the introduction of the pyrazole moiety. One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrazole ring can then be introduced through various synthetic routes, such as cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Solvent selection, catalyst efficiency, and reaction conditions are crucial factors. For instance, using acetonitrile as a solvent and copper(I) oxide as a catalyst can enhance the reaction efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and photostabilizers.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The triazole and pyrazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways, resulting in antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Core Modifications

Triazole-Substituted Pyrazoles

PTA-1 (2-{4-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide)

  • Structure : Combines a pyrazole and triazole via an acetamide linker. The pyrazole is substituted with a 4-methoxy-3-(trifluoromethyl)phenyl group.
  • Key Differences : The triazolyl group is attached via an acetamide bridge, unlike the direct methyl linkage in the target compound.
  • Activity : Exhibits potent anticancer cytotoxicity via apoptosis induction and cell cycle arrest .
  • Molecular Weight : 380.33 g/mol.

OAM (4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine)

  • Structure : Features a pyrazole-triazole hybrid with an imidazole-containing side chain.
  • Key Differences : Includes an additional imidazole-propyl chain and a methyl group on the triazole ring.
  • Properties : Formal charge 0, atom count 39, and aromatic bond count 16 .

Pyrazol-3-amine Derivatives with Aryl/Alkyl Substituents

4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine

  • Structure : Pyrazole substituted with a bromo group at position 4 and a 4-fluorophenylmethyl group at position 1.
  • Key Differences : Lacks a triazole moiety but shares the pyrazol-3-amine core.
  • Properties : Purity 95%, molecular weight 270.11 g/mol .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyrazole substituted with a pyridinyl group and cyclopropylamine.
  • Synthesis : Prepared via cesium carbonate/copper(I) bromide-catalyzed cross-coupling .

Alkyl-Substituted Pyrazol-amines

1-Ethyl-3-methyl-1H-pyrazol-4-amine Structure: Simplified pyrazole with ethyl and methyl substituents. Key Differences: No triazole or complex side chains. Application: Intermediate in pharmaceutical synthesis .

1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

  • Structure : Two pyrazole rings linked via a methylene group.
  • Key Differences : Contains a propyl substituent and dual pyrazole cores .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
Target Compound C₈H₁₁N₇ 221.24 4-methyl, triazolylmethyl, 3-amine N/A (structural focus) -
PTA-1 C₁₆H₁₅F₃N₆O₂ 380.33 Acetamide-linked triazole, trifluorophenyl Anticancer (apoptosis induction)
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 Bromo, 4-fluorophenylmethyl High purity (95%)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl, cyclopropyl Catalytic synthesis (Cs₂CO₃/CuBr)
OAM C₁₃H₁₈N₁₀ 338.36 Imidazole-propyl, triazole Complex heterocyclic architecture

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